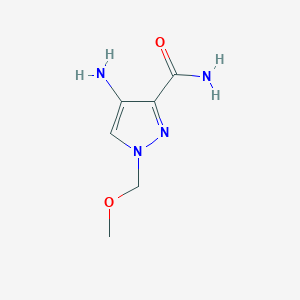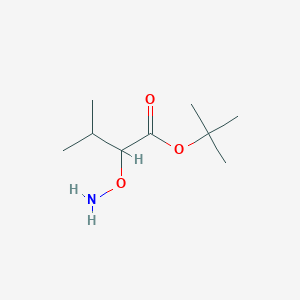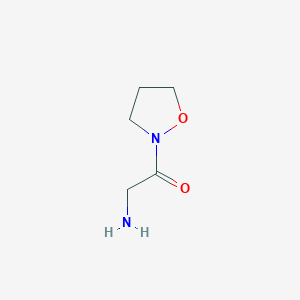
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one is a compound that features an oxazolidine ring, which is an important structural unit in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach allows for the formation of oxazolidines in a single reaction vessel, enhancing efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metals for catalysis . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include N-propargyloxazolidines, oxazolidinones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one include:
Uniqueness
The presence of both an amino group and an oxazolidine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-amino-1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H10N2O2/c6-4-5(8)7-2-1-3-9-7/h1-4,6H2 |
InChI-Schlüssel |
NRDFNXRMQZOSLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(OC1)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


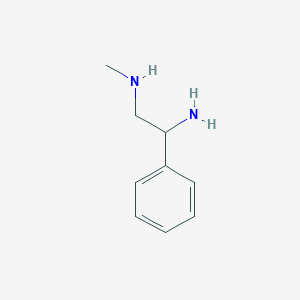

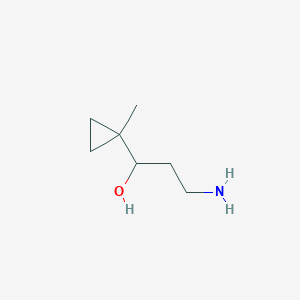
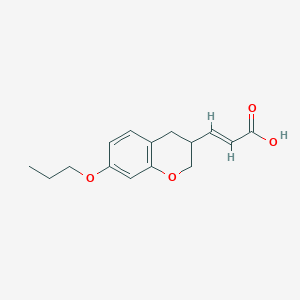
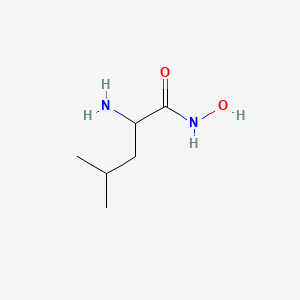

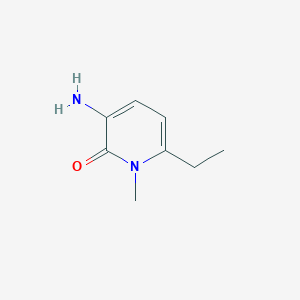
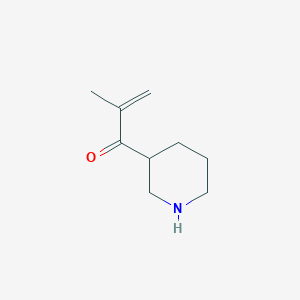

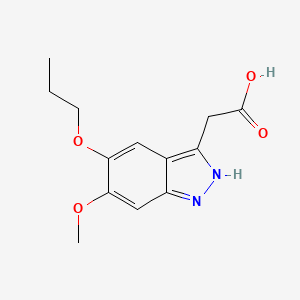
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
